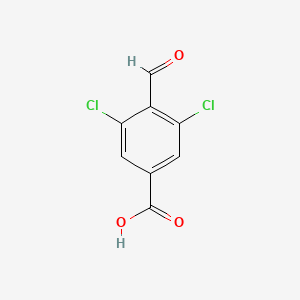

3,5-Dichloro-4-formylbenzoic acid

Description

BenchChem offers high-quality 3,5-Dichloro-4-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZHVHRJCNWQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-formylbenzoic acid is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and agrochemicals. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a dichlorinated aromatic ring, provides multiple points for molecular modification. This guide offers a detailed exploration of the primary synthetic routes to this versatile intermediate, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.

Core Synthetic Strategies

The synthesis of 3,5-dichloro-4-formylbenzoic acid predominantly proceeds through two strategic pathways:

-

Formylation of a Dichlorinated Benzoic Acid Derivative: This approach involves introducing the formyl group onto a pre-existing 3,5-dichlorinated benzoic acid scaffold.

-

Oxidation of a Dichlorinated and Methyl-Substituted Precursor: This strategy begins with a toluene derivative, which is first chlorinated and then the methyl group is oxidized to an aldehyde.

This guide will delve into specific protocols for each of these strategies, providing detailed experimental procedures and insights into the critical parameters that govern the success of the synthesis.

Strategy 1: Synthesis via Oxidation of 3,5-Dichloro-4-methylbenzoic Acid

This is a widely employed and reliable method for preparing 3,5-dichloro-4-formylbenzoic acid. The overall transformation involves the selective oxidation of the methyl group of 3,5-dichloro-4-methylbenzoic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow starting from p-toluic acid.

Part A: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid

The initial step involves the chlorination of p-toluic acid. This can be achieved through various methods, with one common approach being the use of a chlorinating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of p-toluic acid in a suitable solvent such as dichloromethane, add a Lewis acid catalyst like anhydrous aluminum trichloride portion-wise at a controlled temperature, typically below 10°C using an ice-water bath.[1]

-

Chlorination: Introduce a chlorinating agent. A mixture of nitrogen and chlorine gas can be bubbled through the reaction mixture.[2] The reaction is typically conducted in the dark to prevent radical side reactions.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1]

-

Work-up: After the reaction is complete, the mixture is carefully quenched with ice water to decompose the aluminum trichloride. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an acetone/water mixture, to yield 3,5-dichloro-4-methylbenzoic acid as a white solid.[1][2]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The aluminum trichloride acts as a Lewis acid, polarizing the chlorine molecule and making it a more potent electrophile for aromatic substitution.

-

Low Temperature: Maintaining a low temperature during the addition of the catalyst and the chlorinating agent helps to control the exothermic reaction and minimize the formation of undesired byproducts.

-

Dark Conditions: Conducting the reaction in the absence of light prevents the homolytic cleavage of the Cl-Cl bond, which would lead to radical chlorination of the methyl group instead of the desired aromatic chlorination.

Part B: Oxidation to 3,5-Dichloro-4-formylbenzoic Acid

The second step is the selective oxidation of the methyl group of 3,5-dichloro-4-methylbenzoic acid to an aldehyde.

Experimental Protocol:

-

Reaction Setup: Suspend 3,5-dichloro-4-methylbenzoic acid in a suitable solvent, such as a mixture of acetic acid and acetic anhydride.

-

Oxidation: Add an oxidizing agent, for example, chromium trioxide (CrO₃) or selenium dioxide (SeO₂), portion-wise while maintaining the reaction temperature. The use of selenium dioxide is a well-established method for the oxidation of benzylic methyl groups.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent to obtain pure 3,5-dichloro-4-formylbenzoic acid.

Causality Behind Experimental Choices:

-

Selective Oxidizing Agent: The choice of oxidizing agent is crucial for selectively oxidizing the methyl group to an aldehyde without over-oxidation to a carboxylic acid or cleaving the aromatic ring. Selenium dioxide is often preferred for its selectivity in this type of transformation.

-

Acetic Anhydride: The presence of acetic anhydride can help to trap the initially formed aldehyde as a diacetate, which can prevent over-oxidation. This diacetate is then hydrolyzed during the work-up to yield the final aldehyde.

| Parameter | 3,5-Dichloro-4-methylbenzoic Acid | 3,5-Dichloro-4-formylbenzoic Acid |

| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₄Cl₂O₃ |

| Molecular Weight | 205.04 g/mol [3] | 219.02 g/mol [4] |

| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal[5] |

| Melting Point | Varies depending on purity | 169.0 to 173.0 °C[5] |

Strategy 2: Synthesis via Formylation of 3,5-Dichlorobenzoic Acid

This alternative route involves the direct introduction of a formyl group onto the 3,5-dichlorobenzoic acid ring. This can be challenging due to the deactivating nature of the two chlorine atoms and the carboxylic acid group. However, under specific conditions, formylation can be achieved.

Diagram of the Synthetic Pathway

Caption: General pathway for the formylation of 3,5-dichlorobenzoic acid.

Synthesis of the Precursor: 3,5-Dichlorobenzoic Acid

A common method for synthesizing 3,5-dichlorobenzoic acid is through the chlorination of benzonitrile followed by hydrolysis.[6][7]

Experimental Protocol:

-

Chlorination of Benzonitrile: Benzonitrile is chlorinated using an agent like sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid.[6] The pH and temperature of the reaction are carefully controlled to achieve the desired dichlorination.[6]

-

Hydrolysis: The resulting 3,5-dichlorobenzonitrile is then hydrolyzed to 3,5-dichlorobenzoic acid under either acidic or basic conditions.[6]

-

Purification: The product is isolated by filtration and can be purified by recrystallization.

Formylation of 3,5-Dichlorobenzoic Acid

Direct formylation of 3,5-dichlorobenzoic acid is not straightforward. A more viable approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, and then perform a reduction.

Experimental Protocol (via Rosenmund Reduction):

-

Formation of the Acid Chloride: 3,5-Dichlorobenzoic acid is converted to 3,5-dichlorobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[8]

-

Catalytic Reduction: The 3,5-dichlorobenzoyl chloride is then subjected to a catalytic hydrogenation (e.g., using hydrogen gas and a palladium on barium sulfate catalyst, often poisoned with sulfur or quinoline). This is known as the Rosenmund reduction. The reaction is carefully monitored to prevent over-reduction to the corresponding alcohol.

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the product is isolated and purified.

Causality Behind Experimental Choices:

-

Activation as Acid Chloride: The carboxylic acid group is a deactivating group for electrophilic aromatic substitution. Converting it to an acid chloride makes the subsequent reduction to an aldehyde more feasible.

-

Poisoned Catalyst: In the Rosenmund reduction, a "poisoned" catalyst is used to deactivate the palladium catalyst slightly. This is crucial to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol.

Characterization and Quality Control

The identity and purity of the synthesized 3,5-dichloro-4-formylbenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the presence of the aldehyde, carboxylic acid, and aromatic protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups of the aldehyde and carboxylic acid, as well as the C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[1]

Applications in Drug Development

3,5-Dichloro-4-formylbenzoic acid is a valuable intermediate in the synthesis of various biologically active molecules. For instance, it can be a precursor for compounds that act as inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets in the treatment of inflammatory diseases.[9] The presence of the reactive aldehyde and carboxylic acid groups allows for diverse chemical modifications to create libraries of compounds for screening in drug discovery programs.

Conclusion

The synthesis of 3,5-dichloro-4-formylbenzoic acid can be effectively achieved through well-established organic chemistry protocols. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements for purity. Careful control of reaction conditions and thorough characterization of the final product are essential for ensuring its suitability for further applications in research and development.

References

-

PubChem. 3,5-Dichloro-4-formylbenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

-

PrepChem. Synthesis of 3,5-dichlorobenzoic acid. [Link]

- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

-

Patsnap. Method for synthesizing 3,5-dichlorobenzoic acid. [Link]

- Google Patents. JPH08127553A - Production of formyl benzoic acid.

-

ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

-

Organic Syntheses. p-TOLUYL-o-BENZOIC ACID. [Link]

-

PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

-

PubChem. 3,4-dichloro-5-formylbenzoic acid. [Link]

-

PubChem. 3,5-Dichloro-4-methylbenzoic acid. [Link]

-

ResearchGate. Degradation pathway for 3-chlorobenzoic acid by... [Link]

- Google Patents.

-

PubMed. Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. [Link]

-

Green Chemistry. The formation of p-toluic acid from coumalic acid: a reaction network analysis. [Link]

- Google Patents.

-

ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

-

ResearchGate. Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

Sources

- 1. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 3. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloro-4-formylbenzoic acid | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-4-formylbenzoic Acid | 153203-80-6 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 6. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 7. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3,5-Dichloro-4-formylbenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-formylbenzoic acid (CAS No. 153203-80-6) is a polysubstituted aromatic compound featuring a carboxylic acid, an aldehyde, and two chlorine atoms. This unique combination of functional groups makes it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. The precise arrangement of electron-withdrawing halogens and reactive carbonyl groups imparts specific steric and electronic properties that are critical for its application in targeted synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and expert-grounded predictions to inform its use in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. 3,5-Dichloro-4-formylbenzoic acid is a derivative of benzoic acid with chlorine substituents ortho to the carboxylic acid group and meta to the formyl group.

| Identifier | Value | Source |

| CAS Number | 153203-80-6 | [1] |

| Molecular Formula | C₈H₄Cl₂O₃ | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| IUPAC Name | 3,5-dichloro-4-formylbenzoic acid | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | [1] |

| InChIKey | KNZHVHRJCNWQKI-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties and Rationale

While extensive experimental data for this specific molecule is not widely published, we can predict its properties with a high degree of confidence by analyzing the known data of its parent compound, 4-formylbenzoic acid, and understanding the influence of its dichlorinated substitution pattern.

| Property | Reference Compound: 4-Formylbenzoic Acid | Predicted: 3,5-Dichloro-4-formylbenzoic Acid | Scientific Rationale for Prediction |

| Melting Point (°C) | ~247 | >250 (Estimated) | The significant increase in molecular weight and the potential for altered crystal lattice packing due to the bulky chlorine atoms would likely increase the energy required to break the solid-state structure. |

| Aqueous Solubility | Sparingly soluble | Low to very low | The two chlorine atoms significantly increase the lipophilicity (hydrophobicity) of the molecule, drastically reducing its ability to form favorable hydrogen bonds with water. |

| LogP (Octanol/Water) | 1.197 (Calculated) | 2.2 (Calculated) | The addition of halogens is a well-established method for increasing the partition coefficient, a critical parameter in drug design for modulating membrane permeability.[1][2] |

| pKa | ~3.77 | < 3.5 (Estimated) | The two chlorine atoms are strongly electron-withdrawing. Their inductive effect pulls electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base (R-COO⁻) and thus increasing the acidity (lowering the pKa) of the carboxylic acid. |

Synthesis and Reactivity

Plausible Synthetic Pathway

A common strategy for synthesizing polychlorinated aromatic acids involves the direct chlorination of a less substituted precursor. A plausible and efficient route to 3,5-Dichloro-4-formylbenzoic acid would be the electrophilic chlorination of 4-formylbenzoic acid using a suitable chlorinating agent and a Lewis acid catalyst.

Caption: Proposed synthetic workflow for 3,5-Dichloro-4-formylbenzoic acid.

Causality in Synthesis: The carboxylic acid and formyl groups are deactivating, meta-directing substituents. However, the directing effects in polysubstituted rings can be complex. Chlorination occurs at the positions meta to both groups (positions 3 and 5), which are also the least sterically hindered positions.

Chemical Reactivity

The molecule possesses three sites for chemical modification:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (e.g., via an acyl chloride intermediate), and reduction.

-

Aldehyde: Susceptible to nucleophilic attack, oxidation to a second carboxylic acid, reduction to an alcohol, and reductive amination to form substituted benzylamines.

-

Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions, though this is generally difficult.

A study on the related compound 3,5-dichloro-4-hydroxybenzoic acid revealed that reduction with a strong reducing agent like LiAlH₄ can lead to unexpected cross-linking rather than simple reduction of the carboxylic acid.[3] This suggests that the steric hindrance and electronic effects from the 3,5-dichloro pattern may influence reaction outcomes, a critical consideration for synthetic planning.

Experimental Methodologies for Physicochemical Characterization

For any novel or sparsely characterized compound intended for drug development, rigorous experimental determination of its properties is mandatory. The following section details the standard, self-validating protocols grounded in international guidelines.

Determination of Melting Point (OECD Guideline 102)

Expertise & Rationale: The melting point is a crucial indicator of purity and provides insight into the crystal lattice energy of a compound. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

-

Sample Preparation: A small quantity of the dry, crystalline 3,5-Dichloro-4-formylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance begins to collapse and the temperature at which it becomes a clear liquid are recorded as the melting range.

-

Validation: The protocol is validated by measuring the melting point of a certified reference standard (e.g., caffeine, vanillin) with a known, sharp melting point.

Determination of Aqueous Solubility (OECD Guideline 105)

Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold standard for its determination.

Step-by-Step Protocol:

-

System Preparation: A stock solution is prepared by adding an excess amount of 3,5-Dichloro-4-formylbenzoic acid to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid material from the aqueous solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Validation: The analytical method (HPLC-UV) must be validated for linearity, accuracy, and precision using standard solutions of known concentrations.

Caption: Standard experimental workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.

¹H and ¹³C NMR Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Predicted ¹H NMR Spectrum: We would expect to see three distinct signals:

-

A singlet for the single aromatic proton (H-2/H-6 position). Its chemical shift would be downfield due to the deshielding effects of the adjacent chlorine and carboxylic acid groups.

-

A singlet for the aldehyde proton (-CHO), typically found around 9-10 ppm.

-

A broad singlet for the acidic proton (-COOH), often above 10 ppm, which is exchangeable with D₂O.

-

-

Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, only 5 signals are expected:

-

One signal for the carboxylic carbon (C=O).

-

One signal for the aldehyde carbon (C=O).

-

One signal for the aromatic carbon bearing the carboxylic acid (C-1).

-

One signal for the two equivalent aromatic carbons bearing the chlorine atoms (C-3/C-5).

-

One signal for the aromatic carbon bearing the formyl group (C-4). (Note: C-2 and C-6 are chemically equivalent, but due to substitution, there are no protons there). The signals for the carbons bonded to chlorine (C-3/C-5) would be significantly affected.

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the key functional groups based on their vibrational frequencies.

-

Expected Key Peaks:

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1680-1700 cm⁻¹).

-

C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

-

Aromatic C=C stretches (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS):

-

Purpose: To determine the exact mass and fragmentation pattern, confirming the molecular weight and formula.

-

Expected Observation: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks with a ratio of approximately 9:6:1 for (M), (M+2), and (M+4) respectively, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

Based on safety data for analogous compounds, 3,5-Dichloro-4-formylbenzoic acid should be handled with care.[4]

-

Hazards: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

3,5-Dichloro-4-formylbenzoic acid is a valuable synthetic intermediate whose physicochemical properties are dictated by its unique substitution pattern. The presence of two electron-withdrawing chlorine atoms is predicted to increase its acidity and lipophilicity compared to its parent compound, 4-formylbenzoic acid. Its multiple reactive sites offer significant opportunities for synthetic diversification in drug discovery and materials science. While direct experimental data remains scarce, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize this compound and confidently integrate it into their research and development programs.

References

- Fisher Scientific. (2024, March 25). Safety Data Sheet for 3-Carboxybenzaldehyde.

- MedChemExpress. (n.d.). 4-Formylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19788159, 3,5-Dichloro-4-formylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Formylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar.

- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 411-412.

- Supporting Information. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073629, 3,5-Difluoro-4-formylbenzoic acid. Retrieved from [Link]

- BLD Pharm. (n.d.). 153203-80-6 | 3,5-Dichloro-4-formylbenzoic acid.

-

ResearchGate. (2017, February 18). Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

-

National Institute of Standards and Technology. (n.d.). 3,5-Dichlorobenzoic acid in NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl- in NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

- SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum.

Sources

An In-Depth Technical Guide to 3,5-Dichloro-4-formylbenzoic acid (CAS: 153203-80-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3,5-Dichloro-4-formylbenzoic acid, a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. While not extensively characterized in public literature, its unique substitution pattern—featuring a carboxylic acid, an aldehyde, and a dichlorinated phenyl ring—makes it a valuable intermediate for synthesizing complex molecular architectures. This guide consolidates available physicochemical data, presents a robust, multi-step synthesis pathway from commercially available precursors, and offers expert analysis of its spectral characteristics and chemical reactivity based on established principles and data from close structural analogs. By providing detailed, actionable protocols and mechanistic insights, this whitepaper serves as a critical resource for scientists looking to leverage this versatile compound in their research and development programs.

Physicochemical Properties and Safety Data

3,5-Dichloro-4-formylbenzoic acid is a solid organic compound whose structural features dictate its physical properties and reactivity. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carbonyls) suggests a high melting point and potential for crystalline polymorphism.

Key Properties Summary

The following table summarizes the core physicochemical properties of the compound. Experimental data is prioritized, with computed values from reliable databases used where empirical data is unavailable.

| Property | Value | Source / Notes |

| CAS Number | 153203-80-6 | [1] |

| Molecular Formula | C₈H₄Cl₂O₃ | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| IUPAC Name | 3,5-dichloro-4-formylbenzoic acid | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 169.0 - 173.0 °C | |

| Boiling Point | 376.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.627 g/cm³ (Predicted) | [2] |

| XLogP3-AA | 2.2 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-4-formylbenzoic acid is not widely available, data from structurally related compounds such as 4-formylbenzoic acid and other chlorinated benzoic acids indicate that it should be handled with care.

-

Hazard Classification (Anticipated): Likely to be classified as an irritant to the skin, eyes, and respiratory system.

-

Recommended Personal Protective Equipment (PPE): Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and bases.

Synthesis and Purification

The synthesis of 3,5-Dichloro-4-formylbenzoic acid can be logically approached via a two-stage process starting from p-toluic acid. The first stage involves the dichlorination of the aromatic ring to produce the key intermediate, 3,5-dichloro-4-methylbenzoic acid. The second, more challenging stage, is the selective oxidation of the methyl group to a formyl group without affecting the existing carboxylic acid.

Stage 1: Synthesis of 3,5-dichloro-4-methylbenzoic acid

This protocol is adapted from the methodology detailed in patent CN104262087A, which provides a robust and scalable method for producing the key precursor.[3]

-

Esterification (Protection): To a reaction vessel containing thionyl chloride (4.0 eq), add p-toluic acid (1.0 eq). Add N,N-dimethylformamide (DMF) (catalytic amount) dropwise. Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC/GC). Distill off the excess thionyl chloride under atmospheric pressure. Cool the residue and slowly add tert-butyl alcohol (1.1 eq), maintaining the temperature at 50°C. Stir for 30 minutes to yield tert-butyl p-methylbenzoate.

-

Chlorination: Dissolve the crude tert-butyl p-methylbenzoate in dichloromethane. Add anhydrous aluminum trichloride (catalytic) and hydroquinone (inhibitor). In a dark environment, introduce a nitrogen-chlorine gas mixture into the solution until dichlorination is complete (monitor by GC/MS).

-

Hydrolysis (Deprotection): Distill off the dichloromethane solvent. Carefully quench the reaction by the slow, dropwise addition of ice water. Subsequently, add a 10% sodium hydroxide solution dropwise until the pH reaches 14 to hydrolyze the tert-butyl ester.

-

Isolation and Purification: Filter the basic solution to remove any insoluble byproducts. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration. Recrystallize the crude filter cake from methanol to yield pure 3,5-dichloro-4-methylbenzoic acid.

Stage 2: Proposed Selective Oxidation to 3,5-Dichloro-4-formylbenzoic acid

Direct experimental data for the selective oxidation of 3,5-dichloro-4-methylbenzoic acid is scarce. However, patent CN106588606A details a continuous-flow oxidation of the closely related 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde using hydrogen peroxide with a metal catalyst.[4] This methodology can be adapted for a batch process as a scientifically sound starting point for optimization. The key is the controlled oxidation of the benzylic methyl group, which is more susceptible to oxidation than the aromatic ring itself, while the carboxylic acid group remains stable under these conditions.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in glacial acetic acid. Add a catalytic system composed of cobalt (II) acetate (e.g., 0.015 eq) and sodium bromide (e.g., 0.015 eq).

-

Oxidation: Heat the mixture to a controlled temperature (e.g., 100-130°C). Slowly add 30% hydrogen peroxide (H₂O₂) (e.g., 2.0 eq) dropwise over several hours using a syringe pump. The slow addition is critical to control the exotherm and prevent over-oxidation.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS, analyzing for the disappearance of the starting material and the appearance of the product. Once the reaction is complete, cool the mixture to room temperature. Quench any remaining peroxide by the careful addition of a sodium sulfite solution.

-

Extraction and Purification: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,5-Dichloro-4-formylbenzoic acid.

Synthesis Workflow Diagram

Caption: Two-stage synthesis of the target compound.

Spectral Analysis (Predictive)

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >13 ppm, due to the acidic proton. This signal will readily exchange with D₂O.

-

Aldehyde Proton (-CHO): A sharp singlet is expected between 9.9 and 10.2 ppm.[6]

-

Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring will appear as a single, sharp singlet. Due to the strong electron-withdrawing effects of the adjacent chlorine, aldehyde, and carboxylic acid groups, this signal is expected to be significantly downfield, likely in the range of 8.0-8.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Carboxylic Carbonyl (-COOH): Expected around 166-168 ppm.

-

Aldehyde Carbonyl (-CHO): Expected around 190-192 ppm.

-

Aromatic Carbons:

-

C-COOH: The carbon attached to the carboxylic acid is predicted to be around 133-135 ppm.

-

C-CHO: The carbon attached to the aldehyde group is predicted to be around 138-140 ppm.

-

C-Cl: The two carbons attached to the chlorine atoms are predicted to be in the 130-134 ppm range.

-

C-H: The two carbons bearing protons are expected around 129-131 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak, typically at a slightly higher wavenumber than the acid, around 1710-1730 cm⁻¹. These two carbonyl peaks may overlap.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Synthetic Applications

The utility of 3,5-Dichloro-4-formylbenzoic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be addressed with high chemoselectivity.

Overview of Reactivity

-

Aldehyde Group: This is the most versatile handle for carbon-carbon bond formation. It readily undergoes nucleophilic addition, Wittig reactions, reductive amination, and condensation reactions.

-

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides. It can also be used as a directing group in certain ortho-metalation reactions, though the existing substitution pattern makes this less straightforward.

-

Dichlorinated Phenyl Ring: The chlorine atoms deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly if a strong electron-withdrawing group is introduced. The chlorine atoms can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Caption: Key reaction pathways for the functional groups.

Representative Application: Synthesis of Bioactive Chalcones

While direct applications for the title compound are not widely published, the utility of the 4-formylbenzoic acid scaffold is well-documented. For instance, it serves as a key building block in the Claisen-Schmidt condensation to form chalcones, a class of compounds known for a wide range of biological activities. A recent study demonstrated the synthesis of novel chalcones from 4-formylbenzoic acid and various ketones, with the resulting compounds showing promising anticholinesterase, tyrosinase, and urease inhibition activities.

This synthetic strategy is directly applicable to 3,5-Dichloro-4-formylbenzoic acid, where the aldehyde would react with an enolizable ketone under basic conditions to yield the corresponding dichlorinated chalcone derivative. The presence of the chlorine atoms would significantly modulate the electronic properties and lipophilicity of the resulting molecule, potentially leading to enhanced or novel biological activity.

Conclusion

3,5-Dichloro-4-formylbenzoic acid is a highly functionalized building block poised for greater application in discovery chemistry. Although detailed characterization is sparse in the public domain, this guide provides a solid foundation for its synthesis, purification, and use. By leveraging established protocols for its precursor and adapting modern oxidation techniques, researchers can reliably access this compound. The predictive spectral data and analysis of its functional group reactivity offer a clear roadmap for its incorporation into synthetic routes targeting novel pharmaceuticals and advanced materials. As the demand for complex and precisely substituted molecular scaffolds grows, the value of intermediates like 3,5-Dichloro-4-formylbenzoic acid will undoubtedly continue to rise.

References

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). Google Patents.

-

Method for synthesizing 3,5-dichlorobenzoic acid. (2015, March 25). Patsnap. Retrieved from [Link]

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.

- CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database. Retrieved from [Link]

- JPH08127553A - Production of formyl benzoic acid. (n.d.). Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

3,5-Dichloro-4-formylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. (n.d.). ResearchGate. Retrieved from [Link]

-

3,5-Dichloro-4-hydroxybenzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

- CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde. (n.d.). Google Patents.

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233.

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3,5-dichloro-4-formylbenzoic acid. (n.d.). Mosher Chemical. Retrieved from [Link]

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.

- Kurşun Aktar, B. S., Sıcak, Y., & Oruç-Emre, E. E. (2022). Synthesis and biological activities of new hybrid chalcones with benzoic acid. International Journal of Chemistry and Technology, 6(1), 7-14.

-

4-Formylbenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. 3,5-Dichloro-4-formylbenzoic acid | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reliable Chemical Trading Partner, Professional 3,5-dichloro-4-formylbenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 3. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 7. 50-43-1 | 2,4,6-Trichlorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-formylbenzoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3,5-Dichloro-4-formylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its rigid structure, featuring both an electron-withdrawing carboxylic acid group and a reactive formyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the spectroscopic data for 3,5-Dichloro-4-formylbenzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of these analytical techniques, offering researchers a robust framework for the identification and quality control of this important chemical entity.

Molecular Structure and Key Features

A clear understanding of the molecular structure of 3,5-Dichloro-4-formylbenzoic acid is the foundation for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a formyl (aldehyde) group. The positioning of these substituents dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of 3,5-Dichloro-4-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Dichloro-4-formylbenzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Dichloro-4-formylbenzoic acid is expected to be relatively simple due to the symmetry of the molecule. The key is to choose a suitable deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help to solubilize the compound and allows for the observation of the acidic proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 | Singlet | 2H | Aromatic (Ar-H) |

Interpretation and Experimental Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift (~13.5 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aldehyde Proton: The aldehyde proton is also significantly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, appearing as a sharp singlet around 10.2 ppm.

-

Aromatic Protons: The two protons on the benzene ring are chemically and magnetically equivalent due to the plane of symmetry in the molecule. They are expected to appear as a single sharp singlet. Their downfield shift (~8.2 ppm) is a result of the electron-withdrawing effects of the adjacent chlorine atoms, the formyl group, and the carboxylic acid group.

-

Choice of Solvent: The choice of DMSO-d₆ as a solvent is a deliberate one. Not only does it effectively dissolve the polar analyte, but its ability to form hydrogen bonds helps in observing the labile carboxylic acid proton, which might otherwise be broadened or exchanged out of existence in other solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (-CHO) |

| ~165 | Carboxylic Acid Carbonyl (-COOH) |

| ~140 | Aromatic (C-Cl) |

| ~138 | Aromatic (C-CHO) |

| ~135 | Aromatic (C-H) |

| ~132 | Aromatic (C-COOH) |

Interpretation and Experimental Rationale:

-

Carbonyl Carbons: The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing at the downfield end of the spectrum. The aldehyde carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms and the formyl group are expected to be significantly downfield due to the electron-withdrawing nature of these groups. The carbon attached to the carboxylic acid will also be downfield. The carbons bonded to hydrogen will be the most upfield of the aromatic signals.

-

Proton Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This experimental choice simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~850 | Strong | C-Cl stretch |

Interpretation and Experimental Rationale:

-

O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions.

-

C=O Stretches: Two distinct, strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch will likely appear around 1710 cm⁻¹, while the aldehyde C=O stretch will be at a slightly lower wavenumber, around 1690 cm⁻¹. The exact positions can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the carboxylic acid is expected around 1250 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration will give rise to a strong band in the fingerprint region, typically around 850 cm⁻¹.

-

Sample Preparation: For a solid sample like 3,5-Dichloro-4-formylbenzoic acid, the IR spectrum is commonly obtained using a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. This method minimizes interference from the sample holder and provides a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both confirmation of identity and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 220, 222, 224 | High | [M]⁺ (Molecular ion) |

| 191, 193, 195 | Moderate | [M-CHO]⁺ |

| 175, 177, 179 | Moderate | [M-COOH]⁺ |

| 146, 148 | Low | [M-COOH-CHO]⁺ |

Interpretation and Experimental Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks should be in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of the formyl radical (-CHO), leading to a fragment at m/z 191/193/195, and the loss of the carboxylic acid radical (-COOH), resulting in a fragment at m/z 175/177/179. Further fragmentation could involve the loss of both of these groups.

Caption: Predicted major fragmentation pathways for 3,5-Dichloro-4-formylbenzoic acid in EI-MS.

-

Choice of Ionization Method: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. For molecules that might be thermally labile, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed to enhance the abundance of the molecular ion.

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the unambiguous characterization of 3,5-Dichloro-4-formylbenzoic acid. The predicted data and interpretations presented in this guide offer a solid foundation for researchers working with this compound. It is crucial to correlate the data from all three techniques to ensure the identity and purity of the material. By understanding the principles behind the spectroscopic data and the rationale for the experimental choices, scientists can confidently utilize 3,5-Dichloro-4-formylbenzoic acid in their synthetic endeavors.

References

-

PubChem. (n.d.). 3,5-Dichloro-4-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link][2][3]

-

NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichloro-4-formylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,5-dichloro-4-formylbenzoic acid. As a substituted benzoic acid derivative, its chemical behavior, reactivity, and potential applications in drug development and materials science are intrinsically linked to its three-dimensional architecture. This document synthesizes fundamental chemical principles with advanced computational and experimental methodologies to offer a detailed perspective for researchers, scientists, and drug development professionals. We will explore the electronic and steric effects of the chloro, formyl, and carboxyl substituents, predict the most stable conformations, and outline the experimental and computational workflows required for definitive characterization.

Introduction: The Architectural Basis of Chemical Function

3,5-Dichloro-4-formylbenzoic acid is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a carboxylic acid group, a formyl (aldehyde) group, and two chlorine atoms. Its significance primarily lies in its role as a versatile chemical intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals and specialized polymers. The precise spatial arrangement of its functional groups—governed by a delicate balance of electronic effects, steric hindrance, and potential intramolecular interactions—dictates its reactivity, intermolecular binding capabilities, and physical properties. Understanding this molecular architecture is therefore not merely an academic exercise but a prerequisite for its rational application in targeted synthesis and molecular design.

This guide will deconstruct the molecule's structure from first principles, delve into its conformational possibilities, and present the modern analytical techniques used to elucidate these features.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule is the foundation of any technical analysis. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-4-formylbenzoic acid | PubChem[1] |

| CAS Number | 153203-80-6 | Sigma-Aldrich |

| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |

| Molecular Weight | 219.02 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | PubChem[1] |

| InChIKey | KNZHVHRJCNWQKI-UHFFFAOYSA-N | PubChem[1] |

The molecule's structure is characterized by a benzene ring substituted at positions 1, 3, 4, and 5. The carboxylic acid (-COOH) at C1, the formyl (-CHO) group at C4, and the two chlorine atoms at C3 and C5 create a unique electronic and steric environment that will be the focus of the subsequent sections.

Conformational Analysis: The Degrees of Rotational Freedom

The conformation of 3,5-dichloro-4-formylbenzoic acid is primarily determined by the rotation around two key single bonds:

-

The bond between the phenyl ring and the carboxylic carbon (C1-Cα).

-

The bond between the phenyl ring and the formyl carbon (C4-Cβ).

The orientation of these groups relative to the plane of the benzene ring defines the molecule's overall shape and is influenced by several competing factors.

Electronic Effects

-

Inductive Effect: The chlorine, carboxyl, and formyl groups are all electron-withdrawing. The two chlorine atoms, positioned meta to the carboxyl group and ortho to the formyl group, significantly lower the electron density of the aromatic ring. This has profound implications for the acidity of the carboxylic proton and the reactivity of the aldehyde.

-

Resonance Effect: Both the carboxyl and formyl groups can participate in resonance with the benzene ring, which favors a planar arrangement between the group and the ring to maximize π-orbital overlap.

Steric Hindrance

The primary steric interactions occur between the ortho substituents. In this molecule, the chlorine atoms at C3 and C5 are ortho to the formyl group at C4. This steric clash is a major determinant of the rotational barrier for the formyl group. A conformation where the formyl group is coplanar with the benzene ring would likely induce significant steric strain. Consequently, it is probable that the formyl group rotates out of the plane to alleviate this repulsion.

Similarly, while the carboxylic acid group has no ortho substituents, its rotation is still governed by the energetic preference for planarity versus non-planarity. Studies on substituted benzoic acids have shown that steric effects from ortho substituents are a primary cause of non-coplanarity of the carboxylic group.[2]

Predicted Stable Conformers

Based on the interplay of these effects, we can predict the likely low-energy conformations:

-

Carboxylic Acid Group: The carboxylic acid group itself has two planar conformations: cis and trans, referring to the orientation of the acidic proton relative to the carbonyl double bond. The cis conformer is generally more stable.[3][4] For maximal resonance stabilization, the entire -COOH group prefers to be coplanar with the benzene ring.

-

Formyl Group: Due to the steric hindrance from the two ortho chlorine atoms, the formyl group is likely to be twisted out of the plane of the benzene ring. The exact dihedral angle (Cl-C3-C4-Cβ) would represent a minimum on the potential energy surface.

The overall lowest energy conformation of the molecule is therefore expected to feature a near-planar carboxylic acid group and a significantly twisted formyl group.

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental verification is essential for a complete understanding of the molecule's structure.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful quantum chemical method for predicting molecular geometries, energies, and other properties.[5][6] A typical workflow to analyze 3,5-dichloro-4-formylbenzoic acid would be as follows.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct the 3D structure of 3,5-dichloro-4-formylbenzoic acid using a molecular builder.

-

Conformational Search: Perform a systematic scan of the potential energy surface by rotating the dihedral angles associated with the C(ring)-C(carboxyl) and C(ring)-C(formyl) bonds in discrete steps (e.g., 15°).

-

Geometry Optimization: For each identified potential minimum, perform a full geometry optimization. A common and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to give good results for substituted benzoic acids.[2][3][7] More modern functionals like M06-2X can also be employed, as they often provide better handling of dispersion interactions.[8][9]

-

Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.

-

Energy Analysis: Compare the relative electronic energies of all confirmed conformers to identify the global minimum (the most stable conformation).

-

Visualization: Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity.[5]

The following diagram illustrates the logical flow of this computational investigation.

Caption: A typical DFT workflow for conformational analysis.

Experimental Verification Techniques

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity.

-

X-Ray Crystallography: This is the definitive method for determining the molecular structure and conformation in the solid state. If a suitable single crystal can be grown, X-ray diffraction will provide precise bond lengths, bond angles, and dihedral angles. This data would directly confirm the degree of planarity of the functional groups. While no crystal structure appears to be publicly available for this specific molecule, data from analogues like 4-formylbenzoic acid show that intermolecular hydrogen bonding in the crystal lattice is a dominant organizational force.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides information about the chemical environment of each atom. The chemical shifts of the aromatic protons and carbons can be compared to those predicted by DFT calculations (using the GIAO method) to support the predicted conformation in solution. Advanced techniques like 2D NOESY could potentially reveal through-space interactions between protons on the functional groups and the ring, providing further conformational clues.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying functional groups. The C=O stretching frequencies of the aldehyde and carboxylic acid, as well as the O-H stretch, are particularly informative. Intramolecular hydrogen bonding, if present, would cause shifts in these frequencies. Comparing experimental spectra to the DFT-calculated frequencies provides a robust method for validating the computed structure.

Conclusion and Future Directions

The molecular structure of 3,5-dichloro-4-formylbenzoic acid is governed by a sophisticated interplay of steric repulsion and electronic stabilization. Computational analysis strongly suggests a non-planar conformation, particularly with respect to the formyl group, which is likely twisted out of the aromatic plane due to steric clashes with the adjacent chlorine atoms. The carboxylic acid group is expected to remain largely planar to maximize resonance.

This guide provides a robust framework for a comprehensive investigation. The definitive elucidation of this molecule's structure awaits experimental validation, primarily through single-crystal X-ray diffraction. Such a study would not only confirm the predicted conformation but also reveal the intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate its solid-state packing. This knowledge is critical for its application in crystal engineering and the design of new materials and pharmaceutical agents.

References

-

PubChem. 3,5-Dichloro-4-formylbenzoic acid. National Center for Biotechnology Information. [Link][1]

-

Cardenas, J. D., et al. (2023). Dispersion-Corrected DFT-D4 Study of the Adsorption of Halobenzenes and 1,3,5-Trihalobenzenes on the Cu(111) Surface. Langmuir. [Link][5][6]

-

Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link][3][7][10]

-

Sunway Pharm Ltd. 3,5-dichloro-4-formylbenzoic acid CAS:153203-80-6. [Link][11]

-

Reyes, A. C., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link][2]

-

Alireza, N., et al. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. ResearchGate. [Link][4]

-

Forni, A., et al. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of Computational Chemistry. [Link][8][9]

-

PubChem. 4-Formylbenzoic acid. National Center for Biotechnology Information. [Link][12]

Sources

- 1. 3,5-Dichloro-4-formylbenzoic acid | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotational spectrum and structure of 3,4,5-trifluorobenzoic acid | Semantic Scholar [semanticscholar.org]

- 11. 3,5-dichloro-4-formylbenzoic acid - CAS:153203-80-6 - Sunway Pharm Ltd [3wpharm.com]

- 12. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 3,5-Dichloro-4-formylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-formylbenzoic Acid in Organic Solvents

Abstract

Introduction: Understanding 3,5-Dichloro-4-formylbenzoic Acid

3,5-Dichloro-4-formylbenzoic acid is a multifaceted organic compound featuring a benzene ring substituted with two chlorine atoms, a formyl (aldehyde) group, and a carboxylic acid group.[1][2] This unique combination of functional groups dictates its chemical reactivity and, critically for formulation and synthesis, its solubility profile.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₃ | PubChem[1] |

| Molecular Weight | 219.02 g/mol | PubChem[1] |

| IUPAC Name | 3,5-dichloro-4-formylbenzoic acid | PubChem[1] |

| CAS Number | 153203-80-6 | PubChem[1] |

The presence of the polar carboxylic acid and aldehyde groups suggests the potential for hydrogen bonding, while the dichlorinated benzene ring introduces significant nonpolar character. This duality is central to predicting its solubility in various organic solvents.

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the principle that "like dissolves like."[3][4][5][6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is favorable when the intermolecular interactions between the solute and solvent molecules are strong enough to overcome the interactions between the solute molecules themselves and between the solvent molecules themselves.[6]

For 3,5-Dichloro-4-formylbenzoic acid, we can anticipate the following:

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): The carboxylic acid and aldehyde groups can engage in hydrogen bonding with protic solvents (like alcohols) and strong dipole-dipole interactions with aprotic polar solvents (like DMSO).[8] This suggests a higher likelihood of solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar dichlorobenzene ring will have favorable van der Waals interactions with nonpolar solvents.[8] However, the polar functional groups may hinder dissolution if their self-association is stronger than their interaction with the solvent.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance, capable of interacting with both the polar and nonpolar regions of the molecule.

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Molecular interactions governing solubility.

Experimental Determination of Solubility

3.1. Materials and Equipment

-

3,5-Dichloro-4-formylbenzoic acid (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Protocol

This protocol is based on the equilibrium solubility method, which is a reliable technique for determining the saturation point of a compound in a solvent.

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.

-

Sample Preparation: Accurately weigh an excess amount of 3,5-Dichloro-4-formylbenzoic acid into a series of vials. The key is to add more solid than will dissolve to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial for separating the saturated supernatant from the excess solute.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,5-Dichloro-4-formylbenzoic acid.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or g/L.

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison.

Table 1: Solubility of 3,5-Dichloro-4-formylbenzoic Acid in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | To be determined |

| Toluene | Nonpolar (Aromatic) | 2.4 | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | To be determined |

| Acetone | Polar Aprotic | 5.1 | To be determined |

| Ethanol | Polar Protic | 5.2 | To be determined |

| Methanol | Polar Protic | 6.6 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | To be determined |

Interpretation of Expected Results:

-

It is anticipated that solubility will be lowest in nonpolar solvents like hexane and highest in polar aprotic solvents like DMSO or polar protic solvents like methanol and ethanol.

-

The solubility in solvents like dichloromethane and ethyl acetate will provide insight into the balance of polar and nonpolar interactions.

-

This data is invaluable for selecting appropriate solvents for chemical reactions, purifications (such as recrystallization), and formulation development.

Conclusion

While pre-existing quantitative solubility data for 3,5-Dichloro-4-formylbenzoic acid is scarce, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By understanding the compound's physicochemical properties and applying the principles of intermolecular forces, researchers can make informed predictions about its behavior in various organic solvents. The provided protocol offers a reliable method for generating the precise data needed for successful research and development endeavors.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?Link

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry - ACS Publications. Link

-

Zhang, C., Bu, F.-Z., Meng, S.-S., Wang, L.-Y., & Li, Y.-T. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Link

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Link

-

PubChem. (n.d.). 3,5-Dichloro-4-formylbenzoic acid. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Link

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Link

-

Wikipedia. (n.d.). Benzoic acid. Link

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Link

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Link

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Link

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?Link

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Link

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Link

-

YouTube. (2025, December 22). What Is The "Like Dissolves Like" Principle?Link

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Link

-

Sigma-Aldrich. (n.d.). 3,5-DICHLORO-4-FORMYLBENZOIC ACID. Link

-

PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid. Link

-

BLD Pharm. (n.d.). 153203-80-6|3,5-Dichloro-4-formylbenzoic acid. Link

-

The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (n.d.). Link

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Link

-

MedchemExpress.com. (n.d.). 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid). Link

-

Wikipedia. (n.d.). 4-Carboxybenzaldehyde. Link

Sources

- 1. 3,5-Dichloro-4-formylbenzoic acid | C8H4Cl2O3 | CID 19788159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 153203-80-6|3,5-Dichloro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Thermal Stability and Decomposition of 3,5-Dichloro-4-formylbenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract